N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
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Overview
Description
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide: is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, a dimethylphenyl group, and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone core.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the pyridazinone ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the butanamide group is introduced using appropriate amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide: can be compared with other pyridazinone derivatives, such as:
- N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
- N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]pentanamide
These compounds share similar structural features but differ in the length of the alkyl chain attached to the pyridazinone ring. The unique structure of This compound provides distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-5-22(24(30)25-19-10-8-18(9-11-19)17(4)28)27-23(29)13-12-21(26-27)20-14-15(2)6-7-16(20)3/h6-14,22H,5H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJSNNHJGVKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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